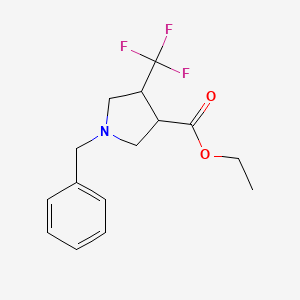

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIVVBIUXVKZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593355 | |

| Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913744-78-2 | |

| Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生物活性

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available data on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H18F3NO2

- Molecular Weight: 301.3 g/mol

- CAS Number: 1821740-14-0

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the trifluoromethyl group may influence its metabolic stability and pharmacokinetics. Compounds containing trifluoromethyl groups often exhibit altered interactions with biological targets, potentially enhancing their efficacy or selectivity in inhibiting certain enzymes or receptors .

Antimicrobial Properties

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in exhibiting antimicrobial activity. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A comparative study showed that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that similar structures could possess comparable antimicrobial properties .

Central Nervous System Effects

Research indicates that pyrrolidine derivatives may have implications in treating central nervous system disorders. Some studies suggest that compounds like this compound could serve as precursors for developing medications targeting neurological conditions due to their structural similarities to known psychoactive substances .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including those with trifluoromethyl substitutions, demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts. The results indicated that the presence of the trifluoromethyl group significantly increased the compounds' potency against resistant bacterial strains .

Study 2: Pharmacological Potential

In a pharmacokinetic analysis, it was found that the trifluoromethyl group could slow down metabolism, potentially leading to a longer half-life for drugs based on this structure. This property is advantageous for developing medications requiring sustained release and prolonged action in therapeutic applications .

Data Table: Biological Activity Summary

科学的研究の応用

Neuropharmacology

Research indicates that compounds similar to ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate may interact with neurotransmitter receptors, particularly muscarinic receptors, which are crucial for cognitive functions. The trifluoromethyl group may enhance metabolic stability, potentially leading to prolonged therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the trifluoromethyl group contributes to increased antibacterial potency compared to non-fluorinated analogs .

Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrrolidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against resistant bacterial strains ranging from 3.12 to 12.5 μg/mL. This indicates its potential as an effective antimicrobial agent in clinical settings .

Study 2: Pharmacokinetic Analysis

A pharmacokinetic study revealed that the trifluoromethyl substitution could slow down the metabolism of drugs based on this structure, leading to a longer half-life and sustained therapeutic effects. This characteristic is particularly advantageous for developing medications requiring prolonged action .

類似化合物との比較

Substituent Variations at the 4-Position

The 4-position substituent significantly influences the compound’s physicochemical and biological properties. Key analogs include:

*Assuming formula C₂₀H₂₀F₃NO₂ for this compound.

Key Observations :

Physicochemical Properties

- Boiling Point and Density :

- The trifluoromethyl analog likely has a higher boiling point than the 2-fluorophenyl derivative (403.6°C) due to stronger dipole interactions from -CF₃ .

- Predicted density for the 2-fluorophenyl analog (1.166 g/cm³) suggests moderate packing efficiency, while trifluoromethyl groups may increase density further .

- Acid Dissociation Constant (pKa) : The 2-fluorophenyl analog has a predicted pKa of 7.61, indicating moderate basicity at physiological pH . Trifluoromethyl groups may lower pKa due to electron withdrawal, enhancing solubility in acidic environments.

準備方法

Step A: Synthesis of N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine

- Reagents : Benzylamine, (chloromethyl)trimethylsilane, acetonitrile

- Conditions : Stirring at 84 °C for 15.5 hours under nitrogen atmosphere

- Outcome : Formation of the silyl-protected amine intermediate

Step B: Preparation of the Azomethine Ylide Precursor

- Reagents : The amine from Step A, ethyl acrylate, trimethylsilyl trifluoromethanesulfonate (TMSOTf)

- Conditions : Reaction in dichloromethane at room temperature for 16 hours

- Mechanism : TMSOTf acts as a Lewis acid catalyst promoting cyclization and formation of the pyrrolidine ring with trifluoromethyl substitution

- Monitoring : Thin-layer chromatography (TLC) with 5% ethyl acetate/hexane as eluent

Step C: Isolation and Purification

- The product, Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate, is isolated by chromatographic techniques and characterized by standard spectroscopic methods.

Enantioselective Hydrogenation Approach

According to patent US8344161B2, an alternative method involves enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives bearing halogen-aryl substituents, which can be adapted for trifluoromethyl analogs.

- Advantages : Economical, moderate reaction conditions, high yields, and high enantiomeric purity

- Catalysts : Chiral transition metal complexes (e.g., Rh or Ru-based catalysts)

- Applications : Preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives as intermediates for further functionalization

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|

| Silyl-protected amine + TMSOTf | Benzylamine, (chloromethyl)trimethylsilane, ethyl acrylate, TMSOTf, DCM, rt | 70-85 | High | Well-documented, suitable for scale-up |

| Enantioselective hydrogenation | Chiral Rh/Ru catalysts, halogen-aryl precursors, H2 gas | 80-90 | >95% | Economical, moderate conditions, patented |

Research Findings and Notes

- The preparation method involving silyl-protected amine intermediates is robust and allows for the introduction of the trifluoromethyl group with good stereocontrol.

- The use of trimethylsilyl trifluoromethanesulfonate is critical as a Lewis acid catalyst to facilitate cyclization and ring closure.

- Enantioselective hydrogenation methods provide an alternative route with high enantiomeric excess and are suitable for preparing specific stereoisomers, which is important for pharmaceutical applications.

- The trifluoromethyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the pyrrolidine derivatives.

- Careful control of temperature, solvent, and reagent stoichiometry is essential to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step sequences, including hydrogenolysis for deprotection and esterification. For example, hydrogenolysis of intermediates using Pd(OH)₂/C under H₂ in ethanol (23°C, 18 h) removes benzyl groups, followed by Boc protection and hydrolysis to isolate enantiomers . Trifluoromethyl groups are often introduced via fluorinated building blocks or reagents like trifluoromethyl pyridines, as seen in analogous syntheses .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : X-ray crystallography using programs like SHELXL is critical for unambiguous stereochemical assignment. For instance, single-crystal studies at 93 K with SHELX refinement (R factor = 0.049) resolve pyrrolidine ring conformations and substituent orientations . Complementary techniques include chiral HPLC and ¹H/¹³C NMR to analyze coupling constants and diastereotopic protons.

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- LCMS/HPLC : Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., [M+H]⁺ = 366) confirm molecular weight .

- NMR : Key signals include pyrrolidine ring protons (δ 3.71 ppm for benzyl-CH₂) and trifluoromethyl coupling in ¹⁹F NMR .

- Elemental Analysis : Validates purity (>91% via HPLC) and matches calculated formulae (e.g., C₁₃H₁₄F₃NO₂) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and physical properties?

- Methodological Answer : The -CF₃ group enhances electrophilicity and metabolic stability. Studies on similar pyrrolidine derivatives show reduced basicity of the nitrogen due to electron-withdrawing effects, impacting salt formation (e.g., hydrochloride salts in ) . Computational modeling (e.g., Gaussian) can predict logP and solubility changes, while DSC/TGA analyses quantify thermal stability .

Q. What strategies resolve contradictions between spectroscopic data and proposed structures?

- Methodological Answer : Discrepancies arise from dynamic stereochemistry or impurities. Use:

- VT-NMR : Variable-temperature NMR to detect ring-flipping or rotamers.

- X-ray Validation : Cross-validate NMR assignments with crystallographic data (e.g., SHELXL refinement ).

- High-Resolution MS : Rule out isobaric interferences (e.g., m/z accuracy < 5 ppm) .

Q. How can enantiomeric purity be achieved and validated during synthesis?

- Methodological Answer :

- Chiral Resolution : Diastereomeric salt formation using (+)- or (-)-camphorsulfonic acid, followed by recrystallization .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed hydrogenation .

- Validation : Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) with >99% ee .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Optimized Conditions : Use flow chemistry to control exothermic reactions (e.g., trifluoromethylation).

- Byproduct Mitigation : Monitor intermediates via in-situ IR or PAT (Process Analytical Technology). For example, avoid over-alkylation by limiting reagent equivalents (1.05 equiv Boc₂O) .

- Purification : Simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。